3-(3-Bromo-5-chlorophenyl)morpholine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
3-(3-bromo-5-chlorophenyl)morpholine |
InChI |
InChI=1S/C10H11BrClNO/c11-8-3-7(4-9(12)5-8)10-6-14-2-1-13-10/h3-5,10,13H,1-2,6H2 |
InChI Key |
PASYNHKFAFJRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Foundational Significance of Morpholine Scaffolds in Contemporary Chemical Research
The morpholine (B109124) ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry and advanced organic synthesis. jchemrev.comacs.org Its prevalence in a multitude of bioactive compounds and approved pharmaceuticals has earned it the designation of a "privileged scaffold." jchemrev.comresearchgate.net This status is attributed to the advantageous physicochemical and metabolic properties that the morpholine moiety imparts to a molecule. researchgate.netnih.gov
The presence of the nitrogen atom provides a degree of basicity and a site for hydrogen bonding, while the oxygen atom can also participate in hydrogen bond interactions. acs.orgnih.gov This dual functionality within a flexible, chair-like conformation allows for a well-balanced lipophilic-hydrophilic profile. acs.orgnih.gov Consequently, the incorporation of a morpholine ring can enhance a molecule's solubility, bioavailability, and ability to permeate biological membranes, including the blood-brain barrier. acs.orgnih.govthieme-connect.com
From a synthetic standpoint, the morpholine ring is a versatile and readily accessible building block. researchgate.netnih.gov It can be introduced into a larger molecule as a complete unit or constructed through various established synthetic methodologies. nih.govnih.gov This synthetic tractability, combined with its favorable pharmacokinetic contributions, makes the morpholine scaffold a frequently employed component in the design of new therapeutic agents targeting a wide range of diseases, including those affecting the central nervous system, and in the development of anticancer drugs. acs.orgresearchgate.netthieme-connect.com The ability of the morpholine group to orient appended molecular fragments in specific spatial arrangements is also a key factor in its utility for achieving high-potency interactions with biological targets. acs.orgnih.gov
Overview of Halogenated Phenyl Motifs in Strategic Synthetic Design
Halogenated aromatic compounds, particularly those containing phenyl rings, are fundamental building blocks in organic synthesis. ncert.nic.in The introduction of halogen atoms—such as bromine and chlorine—onto a phenyl group significantly alters its electronic properties and reactivity, providing a versatile handle for further chemical transformations. acs.org These halogenated phenyl motifs are crucial intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. ncert.nic.in
The carbon-halogen bond offers a site for numerous coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for constructing complex molecular architectures. Furthermore, the nature and position of the halogen substituents on the phenyl ring can influence the biological activity of the final compound. nih.gov Halogenation can modulate factors like lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.gov For instance, the strategic placement of halogens can lead to enhanced potency or selectivity of a drug candidate.
In the context of 3-(3-Bromo-5-chlorophenyl)morpholine, the disubstituted phenyl ring presents a specific pattern of halogenation that is of interest for several reasons. The presence of both bromine and chlorine offers differential reactivity, potentially allowing for selective chemical modifications at either the bromine or chlorine-substituted position. This di-halogenated pattern is a feature in various biologically active molecules and synthetic intermediates.
Rationale and Scope of Academic Inquiry into 3 3 Bromo 5 Chlorophenyl Morpholine
Comprehensive Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. youtube.comyoutube.comslideshare.netarxiv.org For the target molecule (TM), This compound , the analysis reveals several plausible synthetic pathways originating from two primary disconnection strategies.
Strategy A: Disconnection of the C-N and C-O bonds of the morpholine ring.
This common approach deconstructs the morpholine ring itself. The most logical disconnections are the C-N and C-O bonds, which trace the morpholine back to a vicinal amino alcohol precursor. This leads to a key intermediate: a 2-amino-1-(3-bromo-5-chlorophenyl)ethanol derivative. This intermediate can be further simplified by disconnecting the carbon-carbon bond, leading back to a 3-bromo-5-chlorobenzaldehyde (B66651) and a two-carbon unit that provides the nitrogen and the remaining ring carbons.
Strategy B: Disconnection of the Aryl-C3 Bond.
An alternative strategy involves disconnecting the bond between the C3 carbon of the morpholine ring and the 3-bromo-5-chlorophenyl group. This approach is characteristic of convergent syntheses where the two main fragments—the morpholine ring and the aryl group—are prepared separately and then joined. This pathway might involve a nucleophilic morpholine-derived synthon (or its equivalent) and an electrophilic aryl partner, or a metal-catalyzed cross-coupling reaction between a morpholine precursor and an arylboronic acid or halide.
These conceptual pathways are illustrated below:
Figure 1: Retrosynthetic Pathways for this compound ```mermaid graph TD A["Target: this compound"] -->|Strategy A: Ring Disconnection| B["Intermediate: 2-Amino-1-(3-bromo-5-chlorophenyl)ethanol derivative"]; B --> C["Precursor: 3-Bromo-5-chlorobenzaldehyde"]; B --> D["Precursor: Two-carbon amine source (e.g., aminoacetaldehyde equivalent)"]; A -->|Strategy B: Aryl-C3 Disconnection| E["Intermediate: 3-Substituted Morpholine Precursor (e.g., 3-halomorpholine)"]; A -->|Strategy B: Aryl-C3 Disconnection| F["Intermediate: 3-Bromo-5-chlorophenylboronic acid"]; E --> G["Simpler Morpholine Precursors"]; F --> H["Simpler Aryl Halides"];
Classical and Emerging Approaches to Morpholine Ring Construction
The synthesis of the morpholine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. researchgate.netosi.lvresearchgate.netThese strategies often rely on the cyclization of acyclic precursors or the expansion of smaller heterocyclic rings.
Cyclization Reactions from Diverse Precursors (e.g., vicinal amino alcohols, aziridines, oxiranes)
The construction of the morpholine skeleton is frequently achieved through the cyclization of open-chain precursors that already contain the requisite 1-oxa-4-aza pattern.
From Vicinal Amino Alcohols: This is arguably the most traditional and widely used method. researchgate.netchemrxiv.orgresearchgate.net1,2-amino alcohols serve as ideal starting materials. The cyclization is typically achieved by N-alkylation with a two-carbon electrophile containing a leaving group, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, followed by an intramolecular Williamson ether synthesis. A modern, efficient one-pot protocol involves the reaction of 1,2-amino alcohols with ethylene sulfate, which acts as a versatile two-carbon annulating agent, leading to high yields of morpholines.
chemrxiv.orgorganic-chemistry.org
From Aziridines and Oxiranes: Aziridines and oxiranes, as strained three-membered rings, are excellent electrophilic precursors for constructing larger heterocycles. researchgate.netosi.lvrsc.orgThe synthesis of morpholines can be achieved via the SN2-type ring-opening of an activated aziridine (B145994) with a haloethanol. researchgate.netnih.govThe resulting haloalkoxy amine intermediate then undergoes an intramolecular cyclization, often mediated by a base, to furnish the morpholine ring. researchgate.netnih.govThis method provides high regio- and stereoselectivity. Gold(I) catalysts have also been employed to facilitate a tandem reaction involving the nucleophilic ring-opening of an aziridine by a propargyl alcohol, followed by cycloisomerization to yield unsaturated morpholine derivatives, which can then be reduced.
rsc.org
Metal-Catalyzed Coupling and Intramolecular Cyclization Strategies (e.g., Palladium, Indium(III), Copper)
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective formation of heterocyclic rings under mild conditions.
researchgate.net
Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective for constructing morpholine rings. One prominent strategy is the intramolecular carboamination of O-allyl ethanolamines with aryl or alkenyl bromides, which generates cis-3,5-disubstituted morpholines stereoselectively. nih.govAnother approach is the Wacker-type aerobic oxidative cyclization of unsaturated amino alcohols, which provides access to various six-membered nitrogen heterocycles, including morpholines.
organic-chemistry.org
Copper-Catalyzed Synthesis: Copper catalysis offers unique pathways to morpholines. A copper(II)-promoted oxyamination of alkenes allows for the intramolecular addition of an alcohol and intermolecular coupling with an amine across a double bond, yielding 2-aminomethyl morpholines with good diastereoselectivity. nih.govAdditionally, copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates have been developed to produce highly substituted morpholines.
bohrium.com
Indium(III) and Other Metal Catalysis: Lewis acids like Indium(III) triflate can catalyze the cyclization of appropriate precursors. Rhodium catalysts have been used for the intramolecular cyclization of nitrogen-tethered allenols, producing highly substituted morpholines with excellent diastereo- and enantioselectivity. rsc.orgIron(III) has also been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and hydroxy amines.
organic-chemistry.org
Interactive Table: Metal-Catalyzed Morpholine Synthesis
Catalyst System Reaction Type Precursor Type Key Feature Pd(0) / Buchwald Ligands Intramolecular Carboamination O-allyl ethanolamine Stereoselective synthesis of cis-3,5-disubstituted morpholines. nih.gov Pd(DMSO)2(TFA)2 / O2 Wacker-Type Cyclization Unsaturated Amino Alcohol Aerobic oxidative cyclization. organic-chemistry.org Copper(II) 2-ethylhexanoate Alkene Oxyamination β-hydroxy N-allylsulfonamide Direct synthesis of aminomethyl-functionalized morpholines. nih.gov Rhodium(I) / Chiral Ligand Intramolecular Cyclization Nitrogen-tethered allenol Highly enantioselective, atom-economic pathway. rsc.org Iron(III) Diastereoselective Cyclization Allylic alcohol-substituted amino ethers Forms 2,6- and 3,5-disubstituted morpholines. organic-chemistry.org
Development and Application of Stereoselective Synthesis Pathways
Given that this compound contains a chiral center, achieving stereocontrol is paramount for many applications.
Substrate-Controlled Synthesis: Starting from enantiomerically pure amino alcohols, which are readily available from the chiral pool (e.g., derived from amino acids), is a common and effective strategy. nih.govThe chirality of the starting material directs the stereochemical outcome of the cyclization, often with high fidelity.
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods provides a more versatile approach. A notable example is the tandem one-pot reaction combining a titanium-catalyzed hydroamination of an ether-containing aminoalkyne to form a cyclic imine, followed by an asymmetric transfer hydrogenation using a Noyori-type ruthenium catalyst. acs.orgThis process yields chiral 3-substituted morpholines with excellent enantiomeric excess (>95% ee). acs.orgThe stereochemical outcome is often influenced by hydrogen-bonding interactions between the substrate and the catalyst.
acs.org
Auxiliary-Controlled Synthesis: Chiral auxiliaries can be temporarily attached to the precursor molecule to guide the stereoselective formation of the ring, although this approach is often less atom-economical due to the need for additional steps to attach and remove the auxiliary.
Strategic Introduction of the 3-Bromo-5-chlorophenyl Moiety
The installation of the specific 3-bromo-5-chlorophenyl substituent can be achieved either by functionalizing a pre-existing phenyl ring (late-stage functionalization) or by using a pre-halogenated building block in a convergent synthesis.
nih.gov
Methods for Halogenation and Cross-Coupling on Aryl Precursors
Halogenation of Aryl Precursors: If the synthesis begins with a 3-phenylmorpholine (B1352888) or a precursor like phenylethanolamine, the bromine and chlorine atoms must be introduced onto the aromatic ring. Aromatic halogenation is typically an electrophilic substitution reaction. youtube.comThe directing effects of the substituent already on the ring are critical. Since the morpholine ring is attached via an alkyl chain, it acts as an ortho-, para-director. Therefore, direct halogenation of a 3-phenylmorpholine would likely not yield the desired 3,5-disubstitution pattern efficiently. A more controlled approach might involve starting with a precursor bearing directing groups that can be later removed or modified. Palladium-catalyzed C-H halogenation using directing groups like cyano or amido groups can provide high regioselectivity for ortho-halogenation.
organic-chemistry.org
Cross-Coupling Reactions: A more robust and common strategy is to use a pre-functionalized aryl component in a cross-coupling reaction. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.govacs.orgmdpi.comFor instance, a reaction could be designed between 3-bromo-5-chlorophenylboronic acid and a morpholine precursor bearing a leaving group at the C3 position. Alternatively, a key C-C bond-forming step could occur earlier in the synthesis, for example, by coupling 3-bromo-5-chlorobenzaldehyde with a suitable nucleophile to build the side chain before the morpholine ring is formed. The differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed reactions can sometimes be exploited for selective couplings, although in many systems, the C-Br bond is significantly more reactive.
nih.gov
Interactive Table: Aryl Functionalization Strategies
Method Aryl Precursor Coupling Partner / Reagent Catalyst / Conditions Key Outcome Electrophilic Halogenation Anisole derivatives N-Halosuccinimides (NCS, NBS) Lewis or Brønsted acids (e.g., TfOH) Direct introduction of Cl or Br onto an activated ring. organic-chemistry.org Directed C-H Halogenation Anilides, Arylnitriles N-Halosuccinimides Pd(OAc)2, Ag2CO3, or NiCl2 Regioselective ortho-halogenation. organic-chemistry.org Suzuki-Miyaura Coupling 3-Bromo-5-chlorophenylboronic acid Electrophilic morpholine precursor Pd(PPh3)4, Na2CO3 Convergent assembly of the final structure. nih.gov Suzuki-Miyaura Coupling Aryl Dibromide/Chloride Boronic Acid Pd2(dba)3, Ligand, Base Selective coupling at the more reactive halide position (typically C-Br). nih.govuzh.ch
Table of Mentioned Compounds
Compound Name This compound 2-Amino-1-(3-bromo-5-chlorophenyl)ethanol 3-Bromo-5-chlorobenzaldehyde 3-Bromo-5-chlorophenylboronic acid 3-Phenylmorpholine Phenylethanolamine 2-Chloroethanol Ethylene oxide Ethylene sulfate Propargyl alcohol Phenylboronic acid 3-bromo-5-chlorophenyl-2-propen-1-ones Hydroxylamine hydrochloride 3-bromobenzaldehyde 2-bromo-4-chlorophenol 2-bromobutanoyl bromide 2-bromo-4-chlorophenyl-2-bromobutanoate 4-bromobenzoyl chloride 4-phenylbenzophenone 4-bromobenzophenone 5-bromo-1,2,3-triazine 4-bromo-pyrazole Hydroxylamine-O-sulfonic acid 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Leucine Chloroacetyl chloride 2-(2-chloroacetamido)-4-methylpentanoic acid tin(II) 2-ethylhexanoate Benzyl alcohol
Strategic Introduction of the 3-Bromo-5-chlorophenyl Moiety
Synthesis and Functionalization of Substituted Aryl Synthons
The core of the target molecule is the 3-bromo-5-chlorophenyl group. A versatile and commonly used starting material for introducing this moiety is 1-bromo-3-chloro-5-iodobenzene (B84608). The differential reactivity of the three halogen atoms on this benzene (B151609) derivative allows for selective, sequential chemical modifications, which is a powerful strategy for creating complex, unsymmetrical multisubstituted aromatic compounds. researchgate.net The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I, making the carbon-iodine bond the most reactive and thus the primary site for substitution reactions. researchgate.net
One of the most powerful methods for creating carbon-carbon and carbon-heteroatom bonds is the palladium-catalyzed cross-coupling reaction. researchgate.net For instance, the Suzuki cross-coupling reaction of 1-bromo-3-chloro-5-iodobenzene with various arylboronic acids can be employed to attach different substituents to the aromatic ring, thereby generating a library of analogs. wikipedia.org This selective functionalization at the iodine position leaves the bromo and chloro substituents available for subsequent transformations.
Another key reaction is the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds. nih.gov This reaction is pivotal for the synthesis of the target molecule, where the morpholine moiety is introduced onto the aryl scaffold. The synthesis of 1-bromo-3-chloro-5-iodobenzene itself can be achieved through a multi-step process starting from aniline, involving acetylation to protect the amino group, followed by bromination, chlorination, hydrolysis, iodination, and finally deamination. nih.gov A laboratory-scale synthesis starting from 4-bromo-2-chloroaniline (B1269894) has also been described, involving iodination with iodine monochloride followed by reductive deamination using isoamyl nitrite. sigmaaldrich.comgoogle.comresearchgate.net
The functionalization of the 3-bromo-5-chlorophenyl synthon is not limited to cross-coupling reactions. The bromo and chloro groups can also participate in nucleophilic aromatic substitution reactions, although the conditions required are typically harsher than for the iodo group. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement for Academic Scale Synthesis
For the academic scale synthesis of this compound, the Buchwald-Hartwig amination of a suitable 1-bromo-3-chloro-5-halobenzene with morpholine is a primary route. The optimization of this reaction is crucial for achieving high yields and purity. Several factors, including the choice of palladium catalyst, ligand, base, and solvent, significantly influence the reaction outcome. nih.govmit.edu
The development of various generations of catalyst systems has expanded the scope and efficiency of the Buchwald-Hartwig amination. nih.gov For the coupling of aryl chlorides, which are generally less reactive than aryl bromides, the use of sterically hindered and electron-rich phosphine (B1218219) ligands is often necessary. nih.gov
A study on the optimization of the Buchwald-Hartwig amination of chlorobenzene (B131634) with morpholine found that an N-heterocyclic carbene-palladium(II) complex was an effective catalyst. researchgate.net The reaction conditions, including the specific ligand and base, play a critical role. For instance, in the coupling of 3-bromo-1H-pyrazolo[3,4-d]pyrimidine with the sterically hindered 3-methylmorpholine, an optimization study found that RuPhos as the catalyst and KHMDS as the base provided the best results. Varying the equivalents of the amine was also shown to impact the yield.
The choice of solvent is another important parameter. While toluene (B28343) is a common solvent for these reactions, other solvents like DMF have also been shown to be effective. The temperature of the reaction is also a key variable, with typical ranges between 70-115 °C. mit.edu
A systematic approach to optimization, such as using design of experiments (DoE), can be highly effective in identifying the optimal reaction conditions and maximizing the yield. nih.gov This methodology allows for the simultaneous variation of multiple parameters to map the reaction space and identify the "sweet spot" for the highest yield. nih.gov
Below is an interactive data table summarizing various ligands and bases used in Buchwald-Hartwig amination reactions, which can be a valuable tool for optimizing the synthesis of this compound.
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Xantphos | K3PO4 | Toluene | 110 | Good | mit.edu |
| RuPhos | KHMDS | Dioxane | Reflux | High | |
| P(t-Bu)3 | NaOtBu | Toluene | RT-100 | High | nih.gov |
| BINAP | Cs2CO3 | Toluene | 100 | High | mit.edu |
| DPEphos | NaOtBu | Toluene | 100 | High | |
| NHC-Pd(II) | NaOtBu | Dioxane | 100 | Good | researchgate.net |
This table can be filtered and sorted to help researchers select the most promising conditions for their specific synthetic needs.
Mechanistic Investigations of Fundamental Transformations
The unique arrangement of a morpholine ring attached to a dihalogenated phenyl group in this compound offers several avenues for chemical transformation. Understanding the mechanisms of these reactions is crucial for predicting reaction outcomes and designing synthetic routes to novel derivatives.
Analysis of Nucleophilic Substitution Reactions (at the halogenated phenyl and morpholine ring positions)
Nucleophilic substitution reactions on aryl halides, known as SNAr reactions, are generally challenging and require specific conditions. The reactivity of the 3-bromo-5-chlorophenyl group is significantly influenced by the electronic properties of the halogen substituents.
At the Halogenated Phenyl Ring:
Aryl halides typically resist nucleophilic substitution due to the electron-rich nature of the benzene ring, which repels incoming nucleophiles. aakash.ac.inchemguide.co.uk For a nucleophilic aromatic substitution to occur readily, the aromatic ring usually needs to be activated by potent electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org In this compound, the bromo and chloro substituents are deactivating via their inductive effect but are not as strongly activating for SNAr as a nitro group.
The reaction can proceed through different mechanisms, such as the addition-elimination pathway or the elimination-addition (benzyne) pathway.
Addition-Elimination Mechanism: This pathway is favored in the presence of strong electron-withdrawing groups. For 1,3-dihalo-substituted benzenes, this reaction is generally sluggish without further activation.
Elimination-Addition (Benzyne) Mechanism: This mechanism can occur under very strong basic conditions (e.g., using sodium amide, NaNH₂). It involves the formation of a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com The relative reactivity of halogens as leaving groups in this mechanism is typically I > Br > Cl > F, suggesting that the C-Br bond would be more likely to react than the C-Cl bond. chemistrysteps.com
The presence of two halogen atoms offers the potential for selective substitution, although achieving high selectivity can be challenging and often requires carefully chosen catalysts and reaction conditions. acs.org
At the Morpholine Ring:
The morpholine ring itself is generally stable to nucleophilic attack. The carbon atoms of the morpholine ring are sp³-hybridized and are not electrophilic enough to be attacked by most nucleophiles under standard conditions. However, the nitrogen atom of the morpholine is nucleophilic, a characteristic that is central to its derivatization, as discussed in section 3.2.1.
Exploration of Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives, involving the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.commsu.edu The bromo and chloro substituents on the phenyl ring of this compound are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene itself. However, they are ortho-, para-directors. wou.edulibretexts.org
In the case of this compound, the two halogen atoms are in a meta-relationship to each other. This leads to a complex directing effect for incoming electrophiles. The potential sites for substitution are the carbons at positions 2, 4, and 6 (relative to the morpholine substituent).
Position 2: Ortho to the chloro group and meta to the bromo group.
Position 4: Para to the chloro group and ortho to the bromo group.
Position 6: Ortho to the bromo group and meta to the chloro group.
The directing effects of the two halogens are in competition. Generally, the less deactivating (more activating) group has a stronger directing influence. reddit.com Since chlorine is more electronegative than bromine, it is slightly more deactivating. Therefore, the bromo group might be expected to have a slightly stronger directing effect. Steric hindrance can also play a significant role, potentially disfavoring substitution at the more hindered positions. wou.edu
| Position of Substitution | Directing Effect of Chloro Group | Directing Effect of Bromo Group | Predicted Favorability |
|---|---|---|---|
| 2 | ortho | meta | Moderately favored |
| 4 | para | ortho | Most favored |
| 6 | meta | ortho | Moderately favored |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. lumenlearning.comyoutube.com Each of these would require a catalyst, and the reaction conditions would need to be carefully controlled due to the deactivating nature of the existing substituents. jove.com
Studies on Ring-Opening and Ring-Closing Reaction Pathways of the Morpholine Core
The morpholine ring is a stable heterocyclic system. However, under specific conditions, it can undergo ring-opening or be formed through ring-closing reactions.
Ring-Opening Reactions:
Ring-opening of the morpholine core is not a common reaction under normal conditions but can be induced. For instance, oxidative cleavage of the C-C bond in morpholine derivatives can be achieved using visible light as an energy source and oxygen as the final oxidant, providing a method for ring-opening under mild conditions. google.com Reductive ring-opening is less common for simple morpholines but can occur in more complex systems or under harsh reducing conditions.
Ring-Closing Reactions:
The synthesis of the morpholine ring itself is a ring-closing reaction. There are numerous methods for the synthesis of substituted morpholines. organic-chemistry.org Many of these strategies involve the cyclization of an intermediate that contains both an amino and a hydroxyl group. For instance, the reaction of an amino alcohol with a suitable dielectrophile can lead to the formation of the morpholine ring. researchgate.net Other methods include the SN2-type ring-opening of activated aziridines with haloalcohols, followed by intramolecular ring closure. nih.gov Palladium-catalyzed carboamination reactions have also been developed as a strategy for the synthesis of substituted morpholines. nih.gov
Advanced Derivatization Strategies
The presence of multiple reactive sites in this compound allows for a range of advanced derivatization strategies, enabling the synthesis of a diverse library of related compounds.
Targeted Modifications at the Morpholine Nitrogen Atom
The secondary amine of the morpholine ring is a key site for functionalization. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing for a variety of reactions.
N-Acylation: The nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base. An example of such a derivative is (R)-1-(3-(3-bromo-5-chlorophenyl)morpholino)prop-2-en-1-one, which is formed by the reaction of this compound with acryloyl chloride. bldpharm.com
N-Alkylation: Alkylation of the morpholine nitrogen can be achieved using alkyl halides. The reaction proceeds via an SN2 mechanism. N-alkylation with alcohols can also be carried out using specific catalysts. researchgate.net
Reductive Amination: The morpholine nitrogen can be functionalized through reductive amination with aldehydes or ketones.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of corresponding ureas and thioureas. nih.gov
These modifications can significantly alter the physicochemical properties of the parent molecule.
| Reaction Type | Reagent | General Product |
|---|---|---|
| N-Acylation | Acyl chloride (R-COCl) | N-acylmorpholine |
| N-Alkylation | Alkyl halide (R-X) | N-alkylmorpholine |
| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | N-sulfonylmorpholine |
| Urea Formation | Isocyanate (R-N=C=O) | N-carbamoylmorpholine |
Selective Functionalization of the Bromo-Chlorophenyl Unit
The dihalogenated phenyl ring offers opportunities for selective functionalization, primarily through metal-catalyzed cross-coupling reactions. wikipedia.org The difference in reactivity between the carbon-bromine and carbon-chlorine bonds is key to this selectivity. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions.
This differential reactivity allows for sequential cross-coupling reactions. For instance, a Suzuki, Stille, or Heck reaction could be performed selectively at the C-Br position, leaving the C-Cl bond intact for a subsequent transformation. nih.gov
Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond.
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to form a carbon-carbon triple bond.
Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst and a base.
These reactions provide powerful tools for introducing a wide variety of substituents onto the phenyl ring, enabling the synthesis of complex molecules with tailored properties. nih.gov
Exploitation of Stereochemical Features in Stereoselective Transformations
The C3 position of the morpholine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. This chirality is a key feature that can be exploited in asymmetric synthesis. While specific studies detailing the use of this compound as a chiral auxiliary have not been extensively reported, the principles of using chiral morpholine derivatives in stereoselective reactions are well-established in organic synthesis. mun.caresearchgate.net
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the product. The auxiliary is then removed and can often be recovered for reuse. In the context of this compound, the chiral morpholine unit could be employed to control the stereochemical outcome of a variety of chemical transformations.
For instance, N-acylated chiral morpholines can serve as chiral templates in reactions such as enolate alkylation, aldol (B89426) additions, and Diels-Alder reactions. The bulky and conformationally restricted morpholine ring, substituted with the 3-bromo-5-chlorophenyl group, would create a specific chiral environment, sterically hindering one face of the reactive intermediate and allowing the incoming reagent to attack from the less hindered face. This would lead to the formation of a product with a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target molecule.
The stereoselective synthesis of morpholine derivatives themselves is also an active area of research, often employing strategies like intramolecular reductive etherification to control the stereochemistry. researchgate.net Furthermore, the diastereoselective addition of Grignard reagents to chiral sulfinyl imines has been successfully used to produce substituted morpholine derivatives with high stereocontrol. thieme-connect.com Such synthetic strategies could be adapted to produce enantiomerically pure (R)- or (S)-3-(3-bromo-5-chlorophenyl)morpholine, which would then be available for use as a chiral auxiliary.
A general representation of how a chiral morpholine derivative can be used as a chiral auxiliary is presented in the table below.
| Reaction Type | Role of Chiral Morpholine Auxiliary | Potential Outcome |
| Enolate Alkylation | Directs the approach of an electrophile to one face of the enolate. | Enantiomerically enriched α-substituted carboxylic acid derivatives. |
| Aldol Addition | Controls the facial selectivity of the enolate addition to an aldehyde. | Diastereomerically and enantiomerically enriched β-hydroxy carbonyl compounds. |
| Diels-Alder Reaction | Acts as a chiral dienophile or is attached to the diene to influence the cycloaddition. | Enantiomerically enriched cyclic products. |
Investigations into Catalytic Activity or Ligand Behavior of the Compound and its Derivatives
The morpholine scaffold is a common feature in ligands used for transition metal catalysis. The nitrogen and oxygen atoms of the morpholine ring can act as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity and selectivity. The substituents on the morpholine ring play a crucial role in tuning the electronic and steric properties of the resulting metal complex.
Derivatives of this compound could be synthesized to create novel ligands for a variety of catalytic transformations. The secondary amine of the morpholine ring provides a convenient handle for the introduction of other coordinating groups. For example, reaction with a phosphine-containing electrophile could yield a P,N-ligand, or reaction with a pyridine-containing electrophile could lead to a N,N'-ligand.
The 3-(3-bromo-5-chlorophenyl) group would impart specific steric bulk and electronic properties to the ligand. The electron-withdrawing nature of the bromine and chlorine atoms would decrease the electron-donating ability of the ligand, which could be beneficial in certain catalytic cycles. The steric hindrance provided by the disubstituted phenyl ring could also create a specific pocket around the metal center, potentially leading to high levels of enantioselectivity in asymmetric catalysis if a single enantiomer of the ligand is used.
The table below outlines potential catalytic applications for ligands derived from this compound.
| Ligand Type | Potential Catalytic Application | Role of the this compound Scaffold |
| Chiral P,N-Ligands | Asymmetric hydrogenation, hydrosilylation, and allylic alkylation. | The chiral center at C3 and the steric bulk of the phenyl group would create a chiral environment around the metal, inducing enantioselectivity. |
| Chiral N,O-Ligands | Lewis acid catalysis, asymmetric epoxidation. | The inherent N,O-coordination of the morpholine ring, combined with the chirality at C3, could be used to control the stereochemical outcome of reactions involving carbonyls or alkenes. |
| Chiral Diamine Ligands | Asymmetric transfer hydrogenation, cyclopropanation. | Derivatization at the morpholine nitrogen with another nitrogen-containing moiety would create a chiral diamine ligand suitable for a range of asymmetric transformations. |
The synthesis of various morpholine derivatives for use as catalysts or in catalytic systems is an area of ongoing research. e3s-conferences.orguobaghdad.edu.iq For example, palladium-catalyzed hydroamination reactions are used to synthesize stereodefined morpholines, and these products have potential applications in catalysis. researchgate.net While specific studies on the catalytic applications of this compound and its derivatives are not yet prevalent in the literature, the foundational chemistry of morpholine-based ligands suggests that this is a promising area for future investigation. sci-hub.se
Advanced Characterization and Structural Elucidation of 3 3 Bromo 5 Chlorophenyl Morpholine
Comprehensive Spectroscopic Analysis Methodologies
A complete spectroscopic analysis is fundamental for the unambiguous structural confirmation and purity assessment of a chemical compound. However, for 3-(3-Bromo-5-chlorophenyl)morpholine, specific, experimentally-derived data from high-resolution NMR, mass spectrometry, and vibrational spectroscopy are not available in peer-reviewed literature.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Definitive Structural Assignment
High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is the cornerstone for determining the precise chemical structure of an organic molecule. By analyzing chemical shifts, coupling constants, and signal integrations, the connectivity of atoms and the stereochemistry of the molecule can be established. For this compound, a detailed NMR analysis would provide definitive assignment of the protons and carbons in both the morpholine (B109124) ring and the substituted phenyl group. However, no such detailed experimental NMR data has been published.
A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the 3-bromo-5-chlorophenyl ring, with their multiplicity and coupling constants providing information about their relative positions. The protons of the morpholine ring would also exhibit characteristic signals, with their chemical shifts and splitting patterns revealing their environment and stereochemical relationships. Similarly, a ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, confirming the carbon skeleton. Without experimental data, any representation of such spectra would be purely theoretical.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry is a critical technique for confirming the molecular weight of a compound and assessing its purity. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which in turn confirms its elemental composition. While the nominal molecular weight of this compound can be calculated from its chemical formula, C₁₀H₁₁BrClNO, as approximately 276.56 g/mol , experimentally determined mass spectra are not available in the public domain. Such data would be crucial for confirming the successful synthesis of the compound and identifying any potential impurities.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, comprising infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the C-H, C-N, C-O, C-Cl, and C-Br bonds, as well as the aromatic ring. A detailed analysis of these spectra would provide further confirmation of the compound's structure. As with other spectroscopic data, experimentally recorded and interpreted IR and Raman spectra for this specific compound have not been found in the scientific literature.
Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound, offering an unambiguous depiction of its solid-state conformation and any intermolecular interactions, such as hydrogen bonding. The successful growth of a suitable single crystal and subsequent X-ray analysis would be a significant contribution to the full characterization of this compound. To date, no crystallographic data for this compound has been deposited in crystallographic databases or published in the literature.
Advanced Chromatographic and Separation Techniques for Isolation and Purity Assessment
Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the isolation and purity assessment of chemical compounds. The development of a specific HPLC or GC method for this compound would be necessary to ensure the purity of synthesized batches and to isolate it from reaction mixtures. Such methods would involve the optimization of parameters like the stationary phase, mobile phase composition, and detection method. While general chromatographic methods for related compounds exist, specific and validated methods for this compound are not described in available scientific resources.
Computational and Theoretical Investigations of 3 3 Bromo 5 Chlorophenyl Morpholine
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 3-(3-Bromo-5-chlorophenyl)morpholine. These calculations provide a detailed picture of the molecule's electron distribution, which is key to its stability and reactivity.
The presence of bromine and chlorine atoms, both highly electronegative, significantly influences the electronic properties of the phenyl ring. Calculations of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly revealing. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For halogenated aromatic compounds, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the entire molecule, including the morpholine (B109124) ring.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the areas around the halogen atoms and the oxygen atom of the morpholine ring are expected to be electron-rich, while the hydrogen atoms of the morpholine ring and the phenyl ring may be electron-poor. This information is vital for predicting how the molecule will interact with other chemical species.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability and reactivity. |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.
Conformational Analysis and Stereochemical Modeling through Molecular Mechanics and Dynamics
The flexibility of the morpholine ring and the rotation of the phenyl group relative to it mean that this compound can exist in multiple conformations. Conformational analysis, using methods like molecular mechanics (MM) and molecular dynamics (MD) simulations, is employed to identify the most stable conformations and the energy barriers between them.
The morpholine ring typically adopts a chair conformation, which is its most stable form. researchgate.net However, boat and twist-boat conformations are also possible, though they are generally higher in energy. The orientation of the 3-(3-bromo-5-chlorophenyl) substituent on the morpholine ring can be either axial or equatorial. Computational studies on similar substituted morpholines suggest that the equatorial conformation is generally more stable due to reduced steric hindrance. researchgate.net
Molecular dynamics simulations can provide further insights into the conformational landscape of the molecule over time. mdpi.com By simulating the molecule's movements at a given temperature, MD can reveal the preferred conformations in solution and the dynamics of conformational changes. These simulations are crucial for understanding how the molecule might interact with biological targets, such as proteins, as its shape can influence its binding affinity. nih.gov
Theoretical Prediction of Reaction Pathways and Transition State Geometries
Computational chemistry can also be used to explore the potential chemical reactions of this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways and the structures of the transition states.
For instance, theoretical calculations can predict the feasibility of nucleophilic substitution reactions on the phenyl ring or reactions involving the morpholine nitrogen. The calculated activation energies for different pathways can indicate which reactions are kinetically favored. The geometries of the transition states provide a snapshot of the molecule at the peak of the energy barrier, offering a deeper understanding of the reaction mechanism. Such studies are invaluable for designing synthetic routes and predicting potential byproducts.
Computational Prediction of Spectroscopic Properties and Experimental Correlation
Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecule's structure. Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra are commonly performed.
Predicted IR spectra can help assign the vibrational modes of the molecule, correlating specific peaks with the stretching and bending of bonds. For example, characteristic frequencies for C-Br, C-Cl, C-N, and C-O stretching can be calculated.
Computational NMR predictions can estimate the chemical shifts of the hydrogen and carbon atoms in the molecule. mdpi.com These theoretical shifts, when compared with experimental spectra, are instrumental in confirming the molecule's structural assignment and stereochemistry.
UV-visible spectra can also be predicted using time-dependent DFT (TD-DFT) calculations. These calculations can identify the electronic transitions responsible for the molecule's absorption of light, providing insights into its chromophores.
Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical)
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (ppm) | ||
| Phenyl H | 7.2-7.5 | 7.1-7.4 |
| Morpholine H | 2.8-4.0 | 2.7-3.9 |
| ¹³C NMR (ppm) | ||
| Phenyl C-Br | ~122 | ~121 |
| Phenyl C-Cl | ~135 | ~134 |
| Morpholine C | 45-70 | 44-69 |
| IR (cm⁻¹) | ||
| C-Cl Stretch | ~750 | ~745 |
Note: The values in this table are hypothetical examples for illustrative purposes.
Synthetic Utility and Future Directions in Chemical Research
Role as an Intermediate in the Convergent Synthesis of Elaborate Chemical Architectures
The dihalogenated nature of 3-(3-Bromo-5-chlorophenyl)morpholine makes it a particularly useful building block in convergent synthesis strategies. In this approach, complex molecules are assembled from several, independently synthesized fragments, which are then joined together in the final stages of the synthesis. This method is often more efficient and allows for greater flexibility in the design of synthetic routes.
The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited in sequential, selective cross-coupling reactions. For instance, the carbon-bromine bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, than the carbon-chlorine bond. This allows for the selective functionalization of the bromine-bearing position, while leaving the chlorine atom intact for subsequent transformations. This stepwise functionalization is a powerful tool for the controlled construction of highly substituted aromatic compounds. While specific examples detailing the use of This compound in a convergent synthesis are not extensively documented in publicly available literature, the principle has been demonstrated with analogous dihalogenated aromatic compounds. For example, the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) has been successfully employed to create complex ligands. acs.org This highlights the potential of using dihalogenated heterocycles as scaffolds for building intricate molecular architectures.
Furthermore, the morpholine (B109124) ring itself can be a site for further chemical modification. The secondary amine of the morpholine can be functionalized through various reactions, such as acylation or alkylation, to introduce additional diversity into the final molecule. For instance, the synthesis of (R)-1-(3-(3-bromo-5-chlorophenyl)morpholino)prop-2-en-1-one demonstrates the acylation of the morpholine nitrogen, introducing a reactive acryloyl group that can participate in further synthetic transformations. bldpharm.comabovchem.com
The combination of selective cross-coupling at the halogenated positions and functionalization of the morpholine nitrogen allows for a modular approach to the synthesis of complex molecules. This makes This compound a promising starting material for the generation of libraries of compounds with diverse functionalities, which is a valuable strategy in the discovery of new molecules with desired properties.
Exploration of Potential Applications in Materials Science, Polymer Chemistry, and Other Chemical Fields (excluding biological applications)
The unique combination of a halogenated phenyl group and a morpholine ring suggests potential applications for This compound and its derivatives in materials science and polymer chemistry. While direct applications of this specific compound are not yet widely reported, the properties of its constituent parts point towards several promising research directions.
Morpholine derivatives, in general, have found utility in the polymer industry as additives, such as stabilizers and curing agents. acs.org The presence of the morpholine moiety can impart desirable properties to polymers, such as improved thermal stability and resistance to degradation. The halogen atoms on the phenyl ring of This compound could further enhance these properties, particularly flame retardancy, as halogenated compounds are known to be effective flame retardants.
Moreover, the dihalogenated phenyl ring serves as a handle for incorporating this molecule into polymer backbones or as pendant groups through polymerization reactions. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, could be employed to polymerize derivatives of This compound with suitable comonomers, leading to the formation of novel functional polymers. These polymers could exhibit interesting optical or electronic properties due to the presence of the halogenated aromatic units. The development of functionalized covalent organic frameworks (COFs) for applications such as bromine sequestration highlights the potential of incorporating specific functional groups to create materials with tailored properties. rsc.org
In the realm of materials science, the ability to selectively functionalize the two halogen positions could be used to create molecules with specific self-assembly properties. For example, the introduction of different functional groups at the 3- and 5-positions of the phenyl ring could lead to the formation of liquid crystals or other ordered materials. The study of polycyclic heteroaromatic compounds has shown that the introduction of heteroatoms and functional groups can significantly influence the material's electronic and self-assembly characteristics. acs.org
Emerging Trends and Challenges in the Field of Halogenated Morpholine Chemistry
The chemistry of halogenated morpholines is part of the broader field of halogenated heterocyclic chemistry, which is an area of active research. A key trend is the development of more selective and efficient methods for the functionalization of halogenated compounds. nih.gov This includes the use of advanced catalytic systems, such as palladium and copper catalysts, to achieve site-selective cross-coupling reactions on polyhalogenated substrates. acs.org The ability to selectively modify one halogen atom in the presence of another is a significant challenge, particularly when the halogens have similar reactivity.
Another emerging trend is the use of halogen-dance reactions, where a halogen atom migrates to a different position on an aromatic ring under the influence of a base. researchgate.netresearchgate.net This can be a powerful tool for accessing isomers that are difficult to synthesize by other means, but it can also be an unwanted side reaction. Understanding and controlling these rearrangements is a key challenge in the synthesis of specifically substituted halogenated heterocycles.
The development of sustainable and environmentally friendly methods for halogenation and subsequent transformations is also a major focus. This includes the use of greener solvents, less toxic reagents, and catalytic methods that minimize waste.
A significant challenge in the field is the precise control of stereochemistry during the synthesis of chiral morpholines. Many biologically active molecules are single enantiomers, and the development of stereoselective synthetic routes to chiral halogenated morpholines is an important area of research. Novel synthetic methods, such as the diastereoselective synthesis of cis-3,5-disubstituted morpholine derivatives, are being explored to address this challenge. nih.gov
Proposed Avenues for Future Academic Research on this compound
Based on its chemical structure and the current trends in heterocyclic and materials chemistry, several avenues for future academic research on This compound can be proposed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
